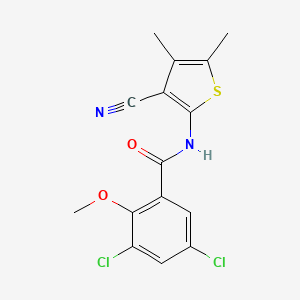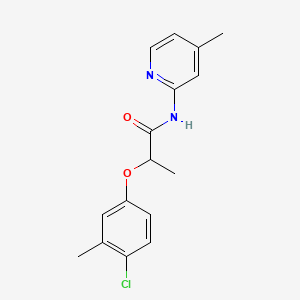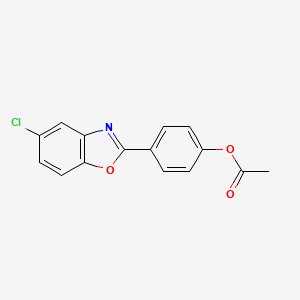![molecular formula C16H16ClNO3S B4404552 N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4404552.png)
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
描述
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide, also known as CMS121, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. CMS121 is a small molecule that belongs to the class of sulfonylacetamides. It has been studied extensively for its pharmacological properties and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various physiological processes such as learning, memory, and synaptic plasticity. By modulating the activity of mGluR5, this compound may enhance cognitive function and memory.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease. Additionally, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and synaptic plasticity. This compound has also been found to reduce oxidative stress and inflammation, which are implicated in various neurological disorders.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has several advantages for lab experiments. It is a small molecule that can be synthesized easily and has good stability. It has been found to have good bioavailability and can cross the blood-brain barrier. Additionally, this compound has been found to be safe and well-tolerated in animal studies. However, there are some limitations to using this compound in lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. Additionally, more research is needed to fully understand the mechanism of action of this compound.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide. One area of research is the development of more potent and selective mGluR5 positive allosteric modulators. Additionally, more research is needed to fully understand the mechanism of action of this compound. Further studies are also needed to investigate the potential therapeutic applications of this compound in humans. Finally, more research is needed to investigate the long-term effects of this compound and its potential side effects.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to increase dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease. Additionally, this compound has been found to have antidepressant effects in animal models of depression.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-11-6-8-13(9-7-11)22(20,21)10-16(19)18-15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKECZYOHUGEXCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4404491.png)
![3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)

![N-[2-(difluoromethoxy)phenyl]-2-(2-ethoxy-4-formylphenoxy)acetamide](/img/structure/B4404513.png)
![4-[2-(4-bromo-2-isopropylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4404516.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-furamide](/img/structure/B4404523.png)
![2-chlorobenzyl (3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)acetate](/img/structure/B4404538.png)
![3-{3-[2-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B4404540.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl isonicotinate](/img/structure/B4404548.png)


![2-bromo-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B4404569.png)